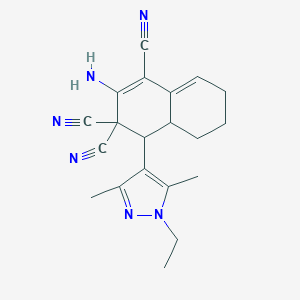
4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to possess various biological properties that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide can modulate the expression of various genes involved in inflammation and cancer progression. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide in lab experiments is its ability to modulate multiple signaling pathways, making it a potential candidate for the development of multitargeted drugs. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide involves the reaction of 4-aminoantipyrine, ethyl acetoacetate, and thiourea in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to investigate the potential therapeutic applications of 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide. One such study found that the compound exhibited significant anti-inflammatory activity in animal models. Another study reported that the compound showed promising anticancer activity against various cancer cell lines.
Eigenschaften
Molekularformel |
C18H21N5OS |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H21N5OS/c1-4-23-10-14(11(2)22-23)16-15(12(3)19-18(25)21-16)17(24)20-13-8-6-5-7-9-13/h5-10,16H,4H2,1-3H3,(H,20,24)(H2,19,21,25) |
InChI-Schlüssel |
COILTKUDUJXCFZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC(=N2)S)C)C(=O)NC3=CC=CC=C3 |
SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC(=N2)S)C)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)



![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)